(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-nitrophenyl)butanoic acid
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Overview
Description
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-nitrophenyl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a nitrophenyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-nitrophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a substitution reaction. This can be done by reacting the protected amino acid with a nitrophenyl halide under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and may include additional steps such as solvent extraction and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-nitrophenyl)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to allow further reactions. In biological systems, the nitrophenyl group may interact with specific molecular targets, influencing cellular pathways and biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(tert-Butoxycarbonylamino)-4-(3-nitrophenyl)butanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid: Similar structure but with a nitrophenyl group at a different position.
Uniqueness
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-nitrophenyl)butanoic acid is unique due to the presence of both the Fmoc protecting group and the 3-nitrophenyl group
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-24(29)23(13-12-16-6-5-7-17(14-16)27(31)32)26-25(30)33-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,26,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCMYTBYCDHVQI-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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